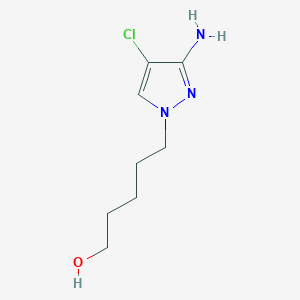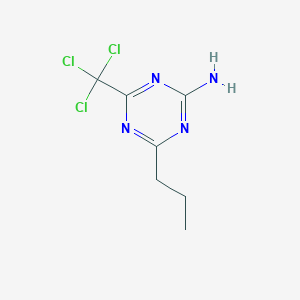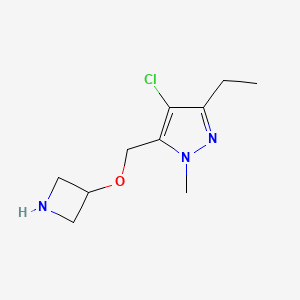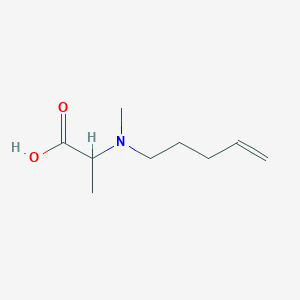
n-Methyl-N-(pent-4-en-1-yl)alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[methyl(pent-4-en-1-yl)amino]propanoic acid is an organic compound with a unique structure that includes a pent-4-en-1-yl group attached to an amino group, which is further connected to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl(pent-4-en-1-yl)amino]propanoic acid typically involves the reaction of pent-4-en-1-amine with methyl acrylate under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine group attacks the electrophilic carbon of the acrylate, followed by hydrolysis to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
2-[methyl(pent-4-en-1-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2-[methyl(pent-4-en-1-yl)amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[methyl(pent-4-en-1-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-amino-2-methylpropanoic acid: A structurally similar compound with different functional groups.
2-methyl-3-(methylamino)propanoic acid: Another related compound with a methylamino group.
Uniqueness
2-[methyl(pent-4-en-1-yl)amino]propanoic acid is unique due to its specific structural features, including the pent-4-en-1-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
2-[methyl(pent-4-enyl)amino]propanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-4-5-6-7-10(3)8(2)9(11)12/h4,8H,1,5-7H2,2-3H3,(H,11,12) |
InChI 键 |
KKJNHOLLTWIAPZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)N(C)CCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)
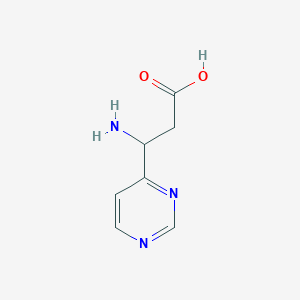

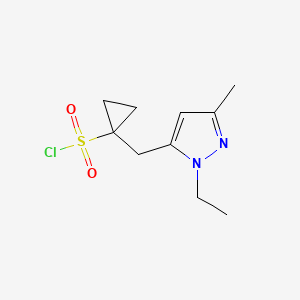
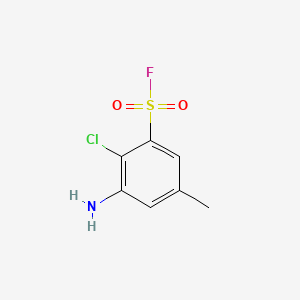

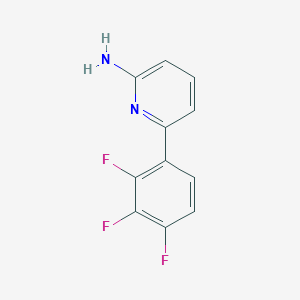
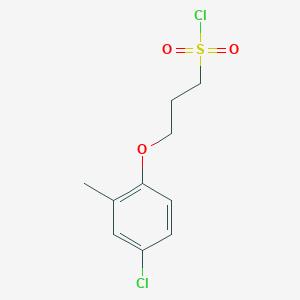
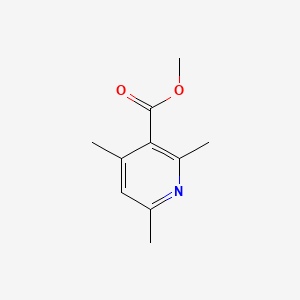
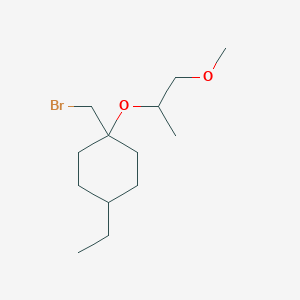
![6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13634785.png)
